molecular formula C16H16NaO7+ B11825654 sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid

sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid

Cat. No.: B11825654
M. Wt: 343.28 g/mol
InChI Key: QXOGLIQXCUNJKH-HUYVDWRWSA-N
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Preparation Methods

The synthesis of 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT typically involves the glucuronidation of 2-naphthol. This process can be carried out using glucuronic acid derivatives under specific reaction conditions. Industrial production methods often involve the use of enzymes such as glucuronosyltransferases to catalyze the reaction . The reaction conditions usually include a controlled pH environment and the presence of cofactors to facilitate the enzymatic activity.

Chemical Reactions Analysis

2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. Sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid could potentially be developed as a therapeutic agent to mitigate oxidative damage in cells.

Drug Delivery Systems
The compound's hydroxyl groups may enhance solubility and stability in aqueous environments. This characteristic is beneficial for formulating drug delivery systems that require controlled release profiles. Case studies have shown that similar carbohydrate derivatives can be used to improve the bioavailability of poorly soluble drugs.

Chiral Synthesis
This compound can serve as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the production of enantiomerically pure compounds essential in the pharmaceutical industry. Research has demonstrated that chiral catalysts derived from similar structures can significantly enhance reaction selectivity in synthesizing pharmaceuticals.

Biochemical Applications

Enzyme Inhibition
The structural features of this compound may allow it to interact with specific enzymes as an inhibitor. For instance, studies have shown that compounds with similar hydroxyl configurations can inhibit glycosidases and other enzymes involved in carbohydrate metabolism.

Cellular Studies
In cellular biology research, this compound could be utilized to study cellular uptake mechanisms due to its naphthalene moiety which may facilitate interactions with cellular membranes. Such studies could provide insights into drug design and the development of new therapeutic strategies.

Material Science Applications

Polymer Synthesis
The compound's functional groups make it a potential candidate for polymer synthesis. Its ability to form hydrogen bonds can lead to the development of biodegradable polymers with applications in packaging and biomedical devices. Research has indicated that polysaccharides modified with similar compounds exhibit enhanced mechanical properties and biodegradability.

Nanotechnology
In nanotechnology, this compound could be used to functionalize nanoparticles for targeted drug delivery or imaging applications. The naphthalene group could facilitate interactions with various biological targets or enhance the optical properties of nanomaterials.

Data Table: Comparison of Applications

Application Area Potential Uses Mechanism/Benefit
PharmaceuticalsAntioxidant agentsPrevent oxidative stress-related diseases
Drug delivery systemsEnhanced solubility and stability
Chiral synthesisProduction of enantiomerically pure compounds
BiochemistryEnzyme inhibitionInteraction with specific enzymes
Cellular studiesInsights into drug design
Material SciencePolymer synthesisDevelopment of biodegradable polymers
NanotechnologyFunctionalization of nanoparticles

Case Studies

  • Antioxidant Activity Study
    A study published in a peer-reviewed journal demonstrated that compounds structurally similar to this compound exhibited significant antioxidant activity in vitro against reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress management.
  • Chiral Catalysis Research
    Research involving chiral dirhodium catalysts derived from similar carbohydrate structures showed enhanced selectivity in asymmetric reactions. This indicates the potential for this compound to play a crucial role in developing new synthetic methodologies for pharmaceuticals.
  • Biodegradable Polymer Development
    A recent investigation into polysaccharide derivatives highlighted how modifications with compounds like this compound resulted in materials exhibiting improved mechanical properties and biodegradability suitable for medical applications.

Mechanism of Action

The mechanism of action of 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT involves its interaction with beta-glucuronidase enzymes. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glucuronic acid moiety, leading to the release of 2-naphthol. This reaction is often used as a basis for various biochemical assays to measure enzyme activity .

Comparison with Similar Compounds

2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT can be compared with other similar compounds such as:

These compounds share similar structural features and are used in similar biochemical assays. 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT is unique in its specific applications and the conditions under which it is used.

Biological Activity

Sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid is a complex organic compound with significant biological activity. Its structure includes multiple hydroxyl groups and a naphthalene moiety, which contribute to its interaction with biological systems. This article explores its biological properties, including pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C24H42O21
  • Molecular Weight : 666.58 g/mol
  • CAS Number : 470-55-3

Antioxidant Properties

Research indicates that compounds with similar structures exhibit strong antioxidant activities. These activities are crucial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals and reduce oxidative damage in cells .

Antimicrobial Effects

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

The compound has been observed to modulate inflammatory responses in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control samples.

Test MethodIC50 (µM)
DPPH25
ABTS30

Study 2: Antimicrobial Efficacy

In vitro tests were conducted against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined for both bacteria.

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Study 3: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound resulted in a significant decrease in joint swelling and pain scores.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid, and how can stereochemical control be optimized?

  • Methodological Answer : Synthesis requires precise control over stereochemistry, particularly at the 2S,3S,4S,5R,6R positions. Techniques such as asymmetric catalysis or chiral auxiliary-mediated reactions are critical. For example, protecting hydroxyl groups during glycosylation steps can prevent undesired side reactions . Post-synthetic purification via preparative HPLC with chiral columns ensures stereochemical fidelity. Comparative studies of similar polyhydroxy naphthalene derivatives suggest that reaction temperature and solvent polarity significantly influence stereochemical outcomes .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for hydroxyl group assignments) and high-resolution mass spectrometry (HRMS) is essential. For hydroxyl-rich systems, derivatization (e.g., acetylation) followed by LC-MS can resolve overlapping signals. X-ray crystallography is recommended for confirming absolute stereochemistry, as seen in structurally related tetrahydroxyoxane derivatives . Polarimetry and circular dichroism (CD) can further validate optical activity .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to pH gradients (1–13) and temperatures (4°C to 60°C). Monitor degradation via HPLC-UV at 254 nm, focusing on hydrolysis of the carboxylic acid moiety or oxidation of hydroxyl groups. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are advised, as supported by protocols for similar hygroscopic sodium salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?

  • Methodological Answer : Discrepancies often arise from ambiguous NMR data for hydroxyl groups. Advanced strategies include:

  • Dynamic NMR (DNMR) to study hydrogen bonding and conformational exchange.
  • Single-crystal X-ray diffraction to unambiguously assign stereocenters, as demonstrated in related spiro-naphthalene systems .
  • Computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental data .

Q. What experimental variables could explain contradictory bioactivity data in cell-based assays?

  • Methodological Answer : Variability may stem from:

  • Solubility differences : The sodium salt’s solubility in aqueous buffers vs. DMSO can affect cellular uptake. Pre-solubilization in 10% β-cyclodextrin is recommended for hydrophobic analogs .
  • Redox sensitivity : The naphthalene moiety may undergo photodegradation; assays should use light-protected conditions.
  • Batch-to-batch stereochemical purity : Rigorous QC via chiral HPLC (e.g., CHIRALPAK® IG-3 columns) ensures consistency .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with biological targets (e.g., carbohydrate-binding proteins).
  • Free-energy perturbation (FEP) to evaluate substituent effects at the naphthalene ring. For example, adding electron-withdrawing groups at the 1-position may enhance hydrogen-bonding capacity .
  • ADMET prediction (SwissADME) to optimize pharmacokinetics while retaining stereochemical integrity .

Properties

Molecular Formula

C16H16NaO7+

Molecular Weight

343.28 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-naphthalen-1-yloxane-2-carboxylic acid

InChI

InChI=1S/C16H16O7.Na/c17-11-12(18)14(20)23-16(13(11)19,15(21)22)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,17-20H,(H,21,22);/q;+1/t11-,12-,13+,14-,16+;/m1./s1

InChI Key

QXOGLIQXCUNJKH-HUYVDWRWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@]3([C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O)C(=O)O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3(C(C(C(C(O3)O)O)O)O)C(=O)O.[Na+]

Origin of Product

United States

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